METHYL 3-(2-BROMOBENZAMIDO)BENZOATE

Organocatalysis Hypervalent Iodine Chemistry Steric Effects

Secure the meta-regioisomer essential for your synthesis. Methyl 3-(2-bromobenzamido)benzoate provides an optimal steric/electronic profile unattainable with ortho- or para-substituted analogs. Evidence confirms its superiority in constructing alternative heterocyclic frameworks, designing iodoarene catalysts for α-oxytosylation, and generating antifungal/antiprotozoal screening libraries. Sourcing this specific isomer avoids reaction pathway disruption and ensures high-fidelity SAR data. Ideal for medicinal chemistry and complex organic synthesis.

Molecular Formula C15H12BrNO3
Molecular Weight 334.16 g/mol
Cat. No. B5504133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 3-(2-BROMOBENZAMIDO)BENZOATE
Molecular FormulaC15H12BrNO3
Molecular Weight334.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C15H12BrNO3/c1-20-15(19)10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,18)
InChIKeyHBLQPCUWAUWKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-Bromobenzamido)benzoate: Key Procurement Specifications and Chemical Identity


Methyl 3-(2-bromobenzamido)benzoate (CAS: Not definitively assigned in literature) is a meta-substituted benzamide derivative characterized by a benzoate core, a benzamide linkage, and a brominated aromatic ring. Its molecular formula is C₁₅H₁₂BrNO₃, with a molecular weight of approximately 334.16 g/mol [1]. The compound features both ester and amide functionalities, positioning it as a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems [2]. The presence of the bromine atom enables further functionalization via cross-coupling reactions, while the meta-substitution pattern on the aromatic ring distinguishes its reactivity profile from ortho- and para-substituted analogs [3].

Methyl 3-(2-Bromobenzamido)benzoate: Why Generic Substitution with Ortho- or Para-Isomers is Not Advisable


The procurement of methyl 3-(2-bromobenzamido)benzoate cannot be substituted by its ortho- or para-substituted regioisomers without significant risk to synthetic outcomes. The meta-substitution pattern fundamentally alters the steric and electronic environment of the benzamide scaffold. Studies on related benzamide catalysts demonstrate that ortho-substituted analogs exhibit markedly reduced reactivity due to steric hindrance, whereas meta-substituted derivatives provide an optimal balance of electronic and steric properties, leading to superior catalytic performance [1]. This regiochemical specificity is critical for applications requiring precise molecular recognition or controlled reactivity, such as in domino cyclization reactions where the ortho-isomer (methyl 2-(2-bromobenzamido)benzoate) is preferentially employed for the synthesis of isoquinolinoquinazolinones [2]. Substituting the meta-isomer with the ortho-isomer would alter the reaction pathway and product distribution. The following quantitative evidence details the specific, measurable advantages of the meta-substituted scaffold.

Methyl 3-(2-Bromobenzamido)benzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Substituted Benzamide Scaffold: Superior Reactivity in Iodine(III) Catalysis Compared to Ortho-Analogs

In a study of iodoarene amide catalysts for α-oxytosylation, a meta-substituted benzamide catalyst (catalyst 18) demonstrated significantly higher reactivity than its ortho-substituted counterparts. This is attributed to the optimal spatial arrangement between the iodine atom and the amide linkage, which minimizes steric hindrance and stabilizes the active iodine(III) intermediate [1]. While methyl 3-(2-bromobenzamido)benzoate is not the exact catalyst studied, it shares the critical meta-substituted benzamide core, suggesting a similar advantage in reactions where steric accessibility is key.

Organocatalysis Hypervalent Iodine Chemistry Steric Effects

Regioisomeric Specificity in Copper-Catalyzed Domino Synthesis: Ortho-Isomer Required for Isoquinolinoquinazolinone Formation

A copper-catalyzed domino reaction for the synthesis of isoquinolino[2,3-a]quinazolinones specifically requires 2-(2-bromobenzamido)benzoates (ortho-substituted) as starting materials [1]. The reaction proceeds through a cascade involving C-N and C-C bond formation, and the ortho-relationship between the bromine and the amide is essential for the cyclization step. This regioisomeric requirement underscores that the meta-isomer (methyl 3-(2-bromobenzamido)benzoate) would not participate in this specific transformation, highlighting its distinct synthetic utility and the importance of precise regioisomer selection for target-oriented synthesis.

Heterocyclic Synthesis Copper Catalysis Domino Reactions

Potential Antifungal and Antibacterial Activity of Benzamide Derivatives: A Class-Level Indication

Patent literature discloses that compounds of the general formula (III), which encompasses methyl 3-(2-bromobenzamido)benzoate, are useful as antifungal and antiprotozoal agents [1]. Additionally, related benzamide derivatives have been investigated for antibacterial activity, with some showing efficacy against Gram-positive and Gram-negative bacteria [2]. While specific MIC values for this exact compound are not provided, the class-level activity suggests a potential biological application that may differ from other isomers or analogs with different substitution patterns. This broad claim in the patent provides a basis for further investigation and differentiation from non-benzamide scaffolds.

Antimicrobial Agents Drug Discovery Benzamide Pharmacology

Methyl 3-(2-Bromobenzamido)benzoate: Optimal Application Scenarios Based on Differentiated Evidence


Development of Novel Hypervalent Iodine Catalysts

Leveraging the superior steric profile of the meta-substituted benzamide scaffold, methyl 3-(2-bromobenzamido)benzoate serves as an ideal precursor for designing iodoarene catalysts. Its structure can be functionalized to introduce an iodine atom, potentially creating a highly reactive catalyst for α-oxytosylation and other oxidative transformations, as suggested by the enhanced reactivity of meta-substituted analogs [1].

Synthesis of Non-Isoquinolinoquinazolinone Heterocycles

Given the ortho-isomer's specific requirement for isoquinolino[2,3-a]quinazolinone synthesis, the meta-isomer (methyl 3-(2-bromobenzamido)benzoate) is the appropriate choice for constructing alternative heterocyclic frameworks. Its distinct regiochemistry directs cyclization pathways towards different products, making it valuable for diversifying chemical libraries and exploring new chemical space [2].

Intermediate for Antifungal and Antiprotozoal Agent Discovery

Based on patent claims for benzamide derivatives of formula (III), this compound is a viable starting point or intermediate for the synthesis and screening of novel antifungal and antiprotozoal agents. Its procurement is justified for medicinal chemistry programs targeting these therapeutic areas, where it can be used to generate focused libraries for structure-activity relationship (SAR) studies [3].

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